molecular formula C14H12N2O4 B6604338 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde CAS No. 2642231-76-1

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde

Cat. No.: B6604338
CAS No.: 2642231-76-1
M. Wt: 272.26 g/mol
InChI Key: WCPNGVGMEFNTRW-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperidinyl group and an isoindole moiety, making it a valuable scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group of glutamine, followed by a series of reactions including cyclization and oxidation to form the desired compound . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and proteins, leading to various biological effects. For instance, it can inhibit the activity of tumor necrosis factor-alpha (TNF-α), which plays a role in inflammatory responses . The compound’s structure allows it to bind to these targets effectively, altering their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde stands out due to its unique combination of structural features, which confer specific biological activities not observed in other similar compounds. Its ability to undergo diverse chemical reactions and its potential for therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-7-8-2-1-3-9-10(8)6-16(14(9)20)11-4-5-12(18)15-13(11)19/h1-3,7,11H,4-6H2,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPNGVGMEFNTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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